3,3'-((2-Hydroxyethyl)azanediyl)dipropionic acid
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Overview
Description
3,3’-((2-Hydroxyethyl)azanediyl)dipropionic acid: is an organic compound with the molecular formula C8H15NO5. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a hydroxyethyl group and two propionic acid groups connected through an azanediyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-((2-Hydroxyethyl)azanediyl)dipropionic acid typically involves the reaction of 2-aminoethanol with acrylonitrile, followed by hydrolysis. The reaction conditions include:
Step 1: Reaction of 2-aminoethanol with acrylonitrile in the presence of a base such as sodium hydroxide.
Step 2: Hydrolysis of the resulting nitrile intermediate using an acid such as hydrochloric acid to yield the final product.
Industrial Production Methods: In industrial settings, the production of 3,3’-((2-Hydroxyethyl)azanediyl)dipropionic acid may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are common to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the preparation of polymers and resins.
Biology:
- Investigated for its potential as a chelating agent.
- Studied for its role in enzyme inhibition.
Medicine:
- Explored for its potential use in drug delivery systems.
- Evaluated for its therapeutic properties in treating certain diseases.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism of action of 3,3’-((2-Hydroxyethyl)azanediyl)dipropionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the propionic acid groups can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 3,3’-((2-Hydroxyethyl)azanediyl)dipropanoic acid
- 3,3’-((2-Hydroxyethyl)azanediyl)diacetic acid
Comparison:
- 3,3’-((2-Hydroxyethyl)azanediyl)dipropionic acid has a unique combination of hydroxyethyl and propionic acid groups, which distinguishes it from similar compounds.
- The presence of the hydroxyethyl group provides additional sites for hydrogen bonding, enhancing its potential as a chelating agent.
- The propionic acid groups contribute to its reactivity in various chemical reactions, making it a versatile compound in synthetic applications.
Properties
IUPAC Name |
3-[2-carboxyethyl(2-hydroxyethyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c10-6-5-9(3-1-7(11)12)4-2-8(13)14/h10H,1-6H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINWUNFJHGRRPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCC(=O)O)CCO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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